3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
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Overview
Description
3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, a carbaldehyde group, and a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves multiple steps. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolane derivatives and carbaldehyde-containing molecules. Examples include:
- 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-2-carbaldehyde
- 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-4-carbaldehyde
Uniqueness
What sets 3-(2-Methylpropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde apart is its specific substitution pattern and the presence of both a thiolane ring and a carbaldehyde group. This unique combination of functional groups gives the compound distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H16O3S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O3S/c1-8(2)5-9(6-10)3-4-13(11,12)7-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
VEOWKCIULYQFHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
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